molecular formula C12H14O3 B13835830 4-Butyrylphenyl acetate

4-Butyrylphenyl acetate

Cat. No.: B13835830
M. Wt: 206.24 g/mol
InChI Key: GKPCLKHHMHJIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxybutyrophenone: is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of butyrophenone, characterized by the presence of an acetoxy group at the para position of the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxybutyrophenone typically involves the acetylation of 4-hydroxybutyrophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of 4-acetoxybutyrophenone can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetoxybutyrophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-acetoxybutyrophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further interact with biological systems. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

    Butyrophenone: The parent compound, used as a basis for many derivatives.

    Haloperidol: A widely used antipsychotic drug derived from butyrophenone.

    Benperidol: Another potent antipsychotic in the butyrophenone class.

    Droperidol: Used as an antiemetic and for sedation.

Uniqueness: 4-Acetoxybutyrophenone is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not observed in other butyrophenone derivatives .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-butanoylphenyl) acetate

InChI

InChI=1S/C12H14O3/c1-3-4-12(14)10-5-7-11(8-6-10)15-9(2)13/h5-8H,3-4H2,1-2H3

InChI Key

GKPCLKHHMHJIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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